Tridodecyl phosphite
Overview
Description
Tridodecyl phosphite is an organic phosphite compound with the chemical formula (C₁₂H₂₅O)₃P. It is a trialkyl phosphite, where three dodecyl groups are bonded to a central phosphorus atom. This compound is known for its use as a stabilizer in polymers and as an intermediate in the synthesis of other organophosphorus compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridodecyl phosphite can be synthesized through the reaction of phosphorus trichloride with dodecanol in the presence of a base. The reaction typically proceeds as follows: [ \text{PCl}3 + 3 \text{C}{12}\text{H}{25}\text{OH} \rightarrow (\text{C}{12}\text{H}_{25}\text{O})_3\text{P} + 3 \text{HCl} ] The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. Common bases used in this reaction include pyridine and triethylamine, which act as acid scavengers to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the synthesis of this compound is typically performed in large-scale batch reactors. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors has also been explored to improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tridodecyl phosphite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tridodecyl phosphate.
Hydrolysis: In the presence of water, this compound hydrolyzes to form dodecanol and phosphorous acid.
Substitution: this compound can participate in substitution reactions where the dodecyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Tridodecyl phosphate.
Hydrolysis: Dodecanol and phosphorous acid.
Substitution: New trialkyl or triaryl phosphites.
Scientific Research Applications
Tridodecyl phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in the production of polymers such as polyethylene and polypropylene. It also serves as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in biological systems as a stabilizer for enzymes and other proteins.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Used as an antioxidant in lubricants and as a stabilizer in the production of plastics and rubber.
Mechanism of Action
The mechanism of action of tridodecyl phosphite involves its ability to donate electrons through the phosphorus atom, which can stabilize free radicals and prevent oxidative degradation of polymers. The molecular targets include reactive oxygen species and other free radicals, which are neutralized by the phosphite group.
Comparison with Similar Compounds
Triphenyl phosphite: Used as a stabilizer in polymers and as an intermediate in organic synthesis.
Tris(2,4-di-tert-butylphenyl) phosphite: Known for its high efficiency as an antioxidant in polymers.
Trioctyl phosphite: Used as a stabilizer in plastics and as an intermediate in the synthesis of other organophosphorus compounds.
Comparison: Tridodecyl phosphite is unique due to its long dodecyl chains, which provide enhanced hydrophobicity and compatibility with non-polar polymer matrices. This makes it particularly effective as a stabilizer in polyethylene and polypropylene, compared to shorter-chain phosphites like triphenyl phosphite and trioctyl phosphite.
Properties
IUPAC Name |
tridodecyl phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40(38-35-32-29-26-23-20-17-14-11-8-5-2)39-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIIAEVMQHEPAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051988 | |
Record name | Tridodecyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
Record name | Phosphorous acid, tridodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3076-63-9 | |
Record name | Trilauryl phosphite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3076-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trilauryl phosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003076639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trilauryl phosphite | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphorous acid, tridodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tridodecyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridodecyl phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRILAURYL PHOSPHITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1059P65QH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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